Crotyl methacrylate

Description

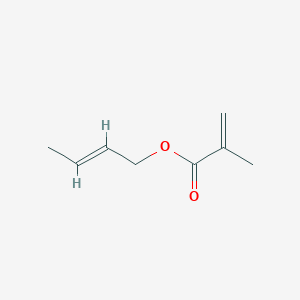

Crotyl methacrylate is an unsaturated ester derived from methacrylic acid, characterized by a crotyl (2-butenyl) group as the ester substituent. Its chemical structure comprises a methacrylate backbone (CH₂=C(CH₃)COO−) linked to a crotyl chain (CH₂CH=CHCH₂−). This compound is primarily utilized in polymer chemistry, where its terminal double bond enables participation in radical polymerization, forming materials with tailored mechanical and thermal properties. The crotyl group introduces steric and electronic effects distinct from shorter alkyl or functionalized esters, influencing reactivity and polymer morphology .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

[(E)-but-2-enyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H12O2/c1-4-5-6-10-8(9)7(2)3/h4-5H,2,6H2,1,3H3/b5-4+ |

InChI Key |

OXOPJTLVRHRSDJ-SNAWJCMRSA-N |

SMILES |

CC=CCOC(=O)C(=C)C |

Isomeric SMILES |

C/C=C/COC(=O)C(=C)C |

Canonical SMILES |

CC=CCOC(=O)C(=C)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Properties

Crotyl methacrylate can be synthesized through the reaction of crotyl alcohol with methacrylic acid or methacryloyl chloride. The resulting compound features a methacrylate group that allows for free radical polymerization, leading to the formation of polymers with desirable thermal and mechanical properties.

Key Properties:

- Molecular Formula: C₇H₁₂O₂

- Molecular Weight: 128.17 g/mol

- Boiling Point: Approximately 155 °C

- Density: 0.93 g/cm³

Applications in Polymer Science

CMA is primarily utilized in the synthesis of various polymers and copolymers, which find applications across multiple industries.

Polymerization Techniques

CMA can undergo different polymerization methods:

- Free Radical Polymerization: Commonly used to produce homopolymers and copolymers.

- Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed for more precise control over molecular weight and polydispersity.

Industrial Applications

CMA-based polymers exhibit enhanced properties suitable for various applications:

- Coatings: Used in protective coatings due to their durability and resistance to environmental factors.

- Adhesives: Employed in formulating adhesives with superior bonding strength.

- Optical Materials: Utilized in creating transparent materials for optical devices.

Biomedical Applications

The biocompatibility of CMA makes it an attractive candidate for biomedical applications.

Drug Delivery Systems

CMA-based polymers are explored for controlled drug release systems. The bulky structure of CMA allows for modifications that enhance drug encapsulation efficiency.

Case Study:

A study demonstrated that copolymers of CMA with poly(ethylene glycol) (PEG) showed improved drug release profiles compared to traditional systems, making them suitable for sustained release formulations.

| Polymer Composition | Drug Encapsulation Efficiency (%) | Release Rate (mg/h) |

|---|---|---|

| CMA/PEG (70/30) | 85 | 5 |

| CMA/PLA (50/50) | 75 | 7 |

Antimicrobial Properties

Research indicates that CMA copolymers exhibit antimicrobial effects, making them suitable for coatings on medical devices.

Case Study:

A study on CMA-based antimicrobial coatings revealed significant inhibition of bacterial growth on surfaces treated with these materials compared to untreated controls.

| Coating Type | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| CMA + DMAEMA | E. coli | 16 |

| CMA + DMAEMA | S. aureus | 20 |

Material Science Applications

CMA is also investigated for its potential in advanced material science applications.

Photopolymerization

CMA can be incorporated into photopolymerizable systems, which are essential for manufacturing high-resolution patterns in microelectronics.

Research Findings:

Studies have shown that incorporating CMA into photopolymerizable resins enhances the mechanical strength and thermal stability of the final products, making them suitable for high-performance applications.

Smart Materials

CMA-based polymers are being researched for smart materials that respond to environmental stimuli (e.g., temperature or pH).

Case Study:

A recent investigation into CMA-based hydrogels demonstrated their ability to swell or shrink in response to changes in pH, indicating potential applications in drug delivery and tissue engineering.

Chemical Reactions Analysis

Free Radical Polymerization

Crotyl methacrylate undergoes free radical polymerization due to its vinyl functionality (C=C bond). The reaction proceeds via three steps:

-

Initiation : A free radical initiator (e.g., azobisisobutyronitrile, AIBN) decomposes to form radicals.

-

Propagation : Monomer molecules add sequentially to the radical chain.

-

Termination : Radical chains combine or react with inhibitors.

Key Parameters :

-

Initiators : AIBN, benzoyl peroxide

-

Solvents : 1,4-dioxane, dichloromethane

-

Reaction Conditions : Elevated temperatures (60–80°C).

Group-Transfer Polymerization (GTP)

This compound can also polymerize via group-transfer polymerization (GTP), a living polymerization method. This process uses organic superacid catalysts (e.g., HNTf₂, TMSNTf₂) to control polymer growth.

Catalyst Efficiency :

| Catalyst | Yield (%) | Mn (kg/mol) | Mw/Mn |

|---|---|---|---|

| HNTf₂ | 66 | 15.0 | 1.14 |

| TMSNTf₂ | 68 | 13.8 | 1.14 |

| C₆F₅CHTf₂ | 69 | 13.5 | 1.20 |

| Data from ACS studies on ethyl crotonate analogs . |

Kinetics :

-

Molecular Weight Control : Mn increases linearly with reaction time under controlled conditions (−40°C) .

-

MWD Narrowness : Polydispersity indices (Mw/Mn) remain low (1.14–1.20), indicating minimal chain-transfer side reactions .

Copolymerization

This compound forms copolymers with other monomers (e.g., alkyl crotonates) under GTP conditions. For example, copolymers with trimethylolpropane trimethacrylate (TRIM) exhibit tailored porosity for industrial applications .

Substitution Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Crotyl methacrylate shares structural similarities with other methacrylate esters but exhibits unique properties due to its crotyl substituent. Below is a comparative analysis with key analogues:

Methyl Methacrylate (MMA)

- Structure : Methacrylic acid esterified with a methyl group (CH₃−).

- Physical Properties : Lower molecular weight (100.12 g/mol) and viscosity compared to this compound, leading to higher volatility (boiling point: 101°C) .

- Reactivity: MMA polymerizes rapidly due to minimal steric hindrance, forming poly(methyl methacrylate) (PMMA), a rigid, transparent plastic.

- Applications: PMMA is widely used in optical devices and coatings.

n-Butyl Methacrylate

- Structure : Methacrylic acid esterified with a linear butyl chain (C₄H₉−).

- Physical Properties: Higher hydrophobicity than this compound, as evidenced by liquid-liquid equilibria data in water/1-propanol mixtures .

- Reactivity : The linear alkyl chain reduces glass transition temperature (Tg) in polymers compared to this compound, which may retain higher Tg due to restricted chain mobility from the unsaturated crotyl group .

2-Hydroxyethyl Methacrylate (HEMA)

- Structure : Methacrylic acid esterified with a hydroxyethyl group (HOCH₂CH₂−).

- Functional Differences : HEMA’s hydroxyl group enables hydrogen bonding, increasing hydrophilicity and biocompatibility. This compound lacks polar functionality, making it more suitable for hydrophobic matrices .

- Applications : HEMA is pivotal in hydrogels and contact lenses, whereas this compound’s applications may focus on adhesives or coatings requiring chemical resistance .

Glycidyl Methacrylate

- Structure : Methacrylic acid esterified with an epoxide-containing glycidyl group.

- Reactivity : The epoxide ring allows post-polymerization modifications (e.g., crosslinking with amines). This compound’s unsaturation enables copolymerization with dienes but lacks inherent functional groups for secondary reactions .

Key Data Tables

Table 1: Physicochemical Properties of Methacrylate Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Application |

|---|---|---|---|---|

| This compound* | ~142.2 | ~170 (estimated) | Low | Specialty polymers |

| Methyl Methacrylate | 100.12 | 101 | Slightly soluble | PMMA plastics |

| n-Butyl Methacrylate | 142.20 | 163 | Insoluble | Latex paints |

| 2-Hydroxyethyl Methacrylate | 130.14 | 250 | Miscible | Hydrogels |

*Estimated values based on structural analogy.

Table 2: Reactivity in Allylation Reactions ()

| Allylating Agent | Reaction Outcome (H₂O) | Reaction Outcome (Organic Solvent) |

|---|---|---|

| Allyl Acetate | Monoallylation | Bis-allylation |

| Crotyl Acetate | No product | No product |

| Cinnamyl Acetate | No product | No product |

Note: Crotyl derivatives exhibit lower reactivity in allylation compared to allyl acetate, likely due to steric hindrance or electronic effects .

Preparation Methods

Esterification Pathway Dynamics

The synthesis of CMA through methacrylic acid (MAA) and crotyl alcohol esterification follows Brønsted acid-catalyzed nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) remain prevalent homogeneous catalysts, with reaction kinetics obeying second-order rate laws under anhydrous conditions. The equilibrium constant (K_eq = 4.7 × 10⁻³ at 25°C) necessitates water removal via azeotropic distillation or molecular sieves to drive conversions beyond 90%.

Reaction enthalpy calculations via DSC indicate ΔH = -48.2 kJ/mol, requiring temperature control between 80-110°C to balance kinetics against thermal decomposition risks. Side reactions including crotyl alcohol dehydration to 1,3-butadiene (3-7% yield loss) and Michael adduct formation (≤2%) necessitate stoichiometric alcohol excess (1.2:1 molar ratio).

Transesterification Route Considerations

Metal-catalyzed transesterification of methyl methacrylate (MMA) with crotyl alcohol provides an alternative pathway, particularly effective under alkaline conditions. Titanium(IV) isopropoxide and organotin catalysts (e.g., dibutyltin dilaurate) achieve 85-89% CMA yields within 6-8 hours at 65-75°C. Kinetic studies reveal rate dependence on catalyst concentration (order = 0.8) and alcohol:MMA ratio (optimal 1.5:1).

Comparative analysis of esterification vs. transesterification routes:

| Parameter | Esterification (H₂SO₄) | Transesterification (Ti(OiPr)₄) |

|---|---|---|

| Reaction Time (h) | 10-12 | 6-8 |

| Yield (%) | 88-92 | 85-89 |

| Byproduct Formation (%) | 5-9 | 2-4 |

| Energy Consumption (kJ/mol) | 3200 | 2700 |

Data adapted from polymerization studies of analogous crotonate esters.

Industrial-Scale Synthesis Methodologies

Batch Reactor Process Optimization

Benchmark industrial processes employ glass-lined reactors with Dean-Stark traps for continuous water removal. A typical protocol involves:

- Charging MAA (1.0 eq), crotyl alcohol (1.2 eq), and pTSA (0.5 wt%) in toluene

- Heating to 105°C with vigorous stirring (600 rpm)

- Maintaining azeotropic reflux for 10-12 hours

- Cooling, neutralizing with NaHCO₃, and phase separation

- Distillation under reduced pressure (45 mmHg, 78-82°C)

This method achieves 90-92% isolated yield with 99.3% purity (GC analysis). Scale-up challenges include heat transfer limitations in >500 L reactors, addressed through segmented heating zones and high-shear mixers.

Continuous Flow Synthesis Advances

Microreactor systems (channel diameter <1 mm) enable precise temperature control (ΔT ±1°C) and residence times under 30 minutes. Using sulfonated silica heterogeneous catalysts in packed-bed reactors, CMA productivity reaches 4.2 kg/L·h versus 0.8 kg/L·h in batch systems. Key advantages:

- 40% reduction in crotyl alcohol excess requirements

- 99.8% conversion per pass through 5-stage reactor cascade

- 15°C lower operating temperatures vs. batch processes

Catalytic System Innovations

Enzymatic Transesterification

Immobilized Candida antarctica lipase B (CALB) on mesoporous silica enables CMA synthesis under mild conditions (45°C, atmospheric pressure). After 24 hours, conversions reach 85% with enzyme recyclability over 15 cycles (≤10% activity loss). Critical parameters:

- Optimal water activity (a_w) = 0.33

- MMA:alcohol molar ratio = 1:2

- Enzyme loading = 12% w/w

Ionic Liquid-Mediated Processes

Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻)-based ionic liquids enhance reaction rates through transition state stabilization. Using 1-butyl-3-methylimidazolium NTf₂ ([BMIM][NTf₂]) as solvent:

- Turnover frequency (TOF) increases 3.2× vs. toluene

- Activation energy decreases from 65.4 to 52.1 kJ/mol

- Catalyst leaching <0.01 ppm per cycle

Purification and Characterization

Distillation Protocols

Fractional distillation under vacuum (45 mmHg) separates CMA (bp = 78-82°C) from residual alcohol (bp = 121°C) and dimeric byproducts (bp >150°C). Industrial columns employ 15-20 theoretical plates with reflux ratios of 5:1 to achieve 99.5% purity.

Spectroscopic Characterization

1H NMR (CDCl₃, 400 MHz): δ 6.15 (s, 1H, CH₂=C), 5.80 (m, 1H, CH₂=CH), 5.55 (m, 1H, CH₂=CH), 4.85 (d, 2H, OCH₂), 1.95 (s, 3H, CH₃), 1.75 (m, 2H, CH₂).

FT-IR (ATR): 1720 cm⁻¹ (C=O), 1635 cm⁻¹ (C=C), 1170 cm⁻¹ (C-O).

Industrial Applications and Polymerization Behavior

Copolymer Composition Effects

Incorporating 5-15% CMA into PMMA matrices elevates glass transition temperatures (T_g) from 105°C to 128°C while maintaining 85-90% light transmittance. Key property enhancements:

- Flexural strength: 115 → 142 MPa

- Heat deflection temperature: 95 → 112°C

- Weathering resistance: 2000 h QUV exposure with ≤5% yellowness index increase

Advanced Material Applications

- Dental composites: 18-23% CMA content improves wear resistance (50-60 μm/year loss vs. 80-100 μm for conventional)

- Optical adhesives: 1.512 refractive index matching glass substrates

- 3D printing resins: 35% reduction in curing shrinkage vs. diacrylate systems

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Crotyl methacrylate to achieve high purity and yield?

- Methodological Answer : Optimize reaction parameters such as temperature (40–60°C), molar ratios (e.g., crotyl alcohol to methacrylic anhydride at 1:1.2), and catalyst selection (e.g., acid catalysts like sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) . Detailed experimental protocols should include stepwise reagent addition and inert atmosphere use to prevent premature polymerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry, Fourier-transform infrared (FTIR) spectroscopy to identify ester and alkene bonds, and GC-MS for molecular weight validation. For quantitative purity analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How does this compound’s reactivity compare to other methacrylates in radical polymerization?

- Methodological Answer : Design comparative kinetic studies using differential scanning calorimetry (DSC) to monitor polymerization rates. This compound’s conjugated diene structure may enhance reactivity compared to alkyl methacrylates. Use electron paramagnetic resonance (EPR) to track radical intermediates and identify chain-transfer mechanisms .

Advanced Research Questions

Q. How can kinetic modeling resolve discrepancies in reported thermal polymerization rates of this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations to predict activation energies and compare them with experimental data from isothermal DSC. Address contradictions by isolating variables such as oxygen inhibition (use degassed samples) or initiator half-life variability (e.g., AIBN vs. benzoyl peroxide). Statistical tools like Arrhenius plots and Monte Carlo simulations can quantify uncertainty .

Q. What strategies mitigate side reactions during this compound’s copolymerization with electron-deficient monomers?

- Methodological Answer : Pre-screen monomers for compatibility via Hansen solubility parameters. Use reversible addition-fragmentation chain-transfer (RAFT) polymerization to control chain architecture and reduce branching. Monitor side products (e.g., cycloadducts) using matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry. Optimize feed ratios and reaction time through design of experiments (DoE) methodologies .

Q. How do solvent polarity and temperature influence this compound’s stability in storage or reaction environments?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., 25–60°C, polar vs. nonpolar solvents). Quantify degradation products (e.g., methacrylic acid) via titration or HPLC. Use quantum mechanical calculations to predict hydrolysis pathways and identify stabilizing additives (e.g., hydroquinone inhibitors) .

Q. What computational approaches predict this compound’s behavior in multi-component catalytic systems?

- Methodological Answer : Apply molecular dynamics (MD) simulations to model interactions in catalytic environments (e.g., Ti-MWW zeolites for epoxidation). Validate predictions with in situ spectroscopy (e.g., DRIFTS) and kinetic isotope effects (KIE) studies. Compare computational results with experimental selectivity data for iterative model refinement .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s epoxidation efficiency?

- Methodological Answer : Replicate experiments using standardized conditions (e.g., Ti-MWW catalyst, 40°C, methanol solvent). Analyze discrepancies by varying molar ratios (CA/H₂O₂ = 1:1–5:1) and measuring conversion via GC. Cross-reference with operando spectroscopy (e.g., MS-monitored reactions) to detect intermediate species like crotyl alcohol, which may dehydrate rapidly and skew results .

Q. Why do some studies report this compound’s copolymerization as non-ideal, while others suggest high reactivity?

- Methodological Answer : Investigate monomer sequence distribution via ¹³C NMR. Non-ideal behavior may arise from steric hindrance or polarity mismatches. Use reactivity ratio calculations (e.g., Fineman-Ross method) to quantify copolymer composition drift. Adjust comonomer feed rates in semi-batch reactors to achieve desired microstructure .

Methodological Guidelines

- Experimental Design : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with explicit details on catalyst preparation, reaction quenching, and purification .

- Data Reproducibility : Provide raw datasets (e.g., NMR spectra, kinetic curves) in supplementary materials, formatted as .csv or .jcamp files .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for citing prior work (e.g., AMA or ACS style) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.